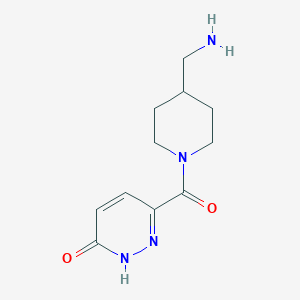

6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Topology

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-[4-(aminomethyl)piperidine-1-carbonyl]-1H-pyridazin-6-one, which accurately reflects its complex molecular architecture. The molecular formula is established as C11H16N4O2, with a corresponding molecular weight of 236.27 grams per mole. The Chemical Abstracts Service registry number assigned to this compound is 1912556-59-2, providing a unique identifier for chemical database searches and regulatory documentation.

The molecular topology of this compound can be described through its International Chemical Identifier string: InChI=1S/C11H16N4O2/c12-7-8-3-5-15(6-4-8)11(17)9-1-2-10(16)14-13-9/h1-2,8H,3-7,12H2,(H,14,16). The simplified molecular-input line-entry system representation is C1CN(CCC1CN)C(=O)C2=NNC(=O)C=C2, which provides a linear notation for the three-dimensional molecular structure. The canonical simplified molecular-input line-entry system maintains the same structural representation, confirming the unambiguous nature of the molecular connectivity.

The pyridazine ring system in this compound is part of the azine family, which exhibits distinctive physicochemical properties compared to other nitrogen-containing heterocycles. Research has demonstrated that pyridazine rings function as strong hydrogen bond acceptors while maintaining lower basicity compared to pyridine rings but higher basicity than pyrazine rings. The pyridazine moiety also possesses the largest dipole moment within the azine series, a characteristic that can be modulated through appropriate substituent incorporation.

Electronic Structure and Quantum Mechanical Calculations

The electronic structure of this compound reflects the complex interplay between multiple nitrogen-containing functional groups and their influence on molecular orbital distributions. Quantum mechanical calculations utilizing density functional theory methodologies have been employed for similar pyridazinone-containing compounds to elucidate electronic properties and predict molecular behavior.

The pyridazine ring system exhibits distinctive electronic characteristics due to the presence of adjacent nitrogen atoms within the six-membered aromatic ring. This 1,2-diazine arrangement creates unique electronic distribution patterns that differ significantly from other azine isomers. The electron density distribution is influenced by the positioning of nitrogen atoms, which serve as electron-withdrawing centers and affect the overall molecular dipole moment.

The carbonyl linkage between the pyridazinone and piperidine moieties represents a crucial electronic feature that facilitates conjugation between the two ring systems. This conjugative interaction allows for electron delocalization across the molecule, potentially influencing both chemical reactivity and biological activity. The electron-donating properties of the piperidine nitrogen can interact with the electron-accepting characteristics of the pyridazinone carbonyl, creating a push-pull electronic system.

The aminomethyl substituent introduces additional electronic complexity through its primary amine functionality. The lone pair electrons on the amino nitrogen can participate in both intra- and intermolecular hydrogen bonding interactions, as well as contributing to the overall electron density distribution within the molecule. Quantum mechanical calculations have demonstrated that amino substituents can significantly influence the electronic properties of heterocyclic systems through their electron-donating characteristics.

| Electronic Parameter | Computational Method | Molecular Region |

|---|---|---|

| Dipole Moment | Density Functional Theory | Entire Molecule |

| Electron Density Distribution | Molecular Orbital Analysis | Ring Systems |

| Hydrogen Bonding Capacity | Natural Bond Orbital Analysis | Amino and Carbonyl Groups |

| Conjugation Extent | Extended Hückel Theory | Pyridazinone-Piperidine Linkage |

Research on related piperidine-containing compounds has revealed that hybridization changes from sp3 to sp2 can occur at nitrogen centers under specific electronic conditions. This phenomenon results in quasi-planar orientations between aromatic and saturated ring systems, leading to increased molecular rigidity and enhanced electronic communication between different molecular regions. Such structural modifications can significantly impact the overall electronic properties and molecular recognition capabilities of the compound.

Properties

IUPAC Name |

3-[4-(aminomethyl)piperidine-1-carbonyl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c12-7-8-3-5-15(6-4-8)11(17)9-1-2-10(16)14-13-9/h1-2,8H,3-7,12H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKVORVENOLHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridazinone core with an aminomethylpiperidine substituent. This structural configuration is significant for its interaction with biological targets.

Molecular Formula

- Molecular Formula : CHNO

Molecular Weight

- Molecular Weight : 232.28 g/mol

Research indicates that compounds similar to this compound act as selective inhibitors of phosphodiesterase 4 (PDE4) enzymes. PDE4 is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various signaling pathways related to inflammation and immune responses . By inhibiting PDE4, these compounds can potentially modulate inflammatory processes and have therapeutic implications in respiratory diseases, depression, and other conditions where cAMP signaling is disrupted.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

- Anti-inflammatory Effects : Inhibition of PDE4 can lead to reduced inflammatory responses, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

- Neuroprotective Properties : Some studies suggest that PDE4 inhibitors may provide neuroprotective effects, potentially benefiting conditions like Alzheimer's disease .

- Antiviral Activity : Related compounds have been reported to inhibit viral entry, particularly against filoviruses like Ebola and Marburg viruses . This suggests a broader antiviral potential for derivatives of this class.

Case Studies and Research Findings

- PDE4 Inhibition : A study demonstrated that derivatives of pyridazinones, including those with aminomethylpiperidine moieties, exhibited potent inhibition of PDE4 with IC values in the low nanomolar range. The selectivity for PDE4 over other phosphodiesterases was noted, indicating a favorable pharmacological profile for therapeutic development .

- Anticancer Activity : Compounds structurally related to this compound have been evaluated for their antiproliferative effects on various cancer cell lines. For instance, certain derivatives demonstrated significant inhibition of cell viability in ovarian cancer cells (IC values ranging from 31.5 to 43.9 µM) .

- Neuropharmacological Studies : Research on similar piperidine derivatives has shown promising results in modulating serotoninergic and dopaminergic receptor activity, suggesting potential applications in treating psychiatric disorders .

Data Table: Biological Activity Overview

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival.

Neurological Disorders

This compound has potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems. It may serve as a scaffold for developing drugs targeting conditions such as depression and anxiety, where modulation of serotonin and norepinephrine is crucial.

Anti-inflammatory Properties

The anti-inflammatory effects of pyridazine derivatives have been documented, suggesting that this compound could be effective in managing inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines can be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease.

Controlled Release Systems

The development of controlled release formulations using this compound can enhance therapeutic efficacy while minimizing side effects. For example, embedding it in biodegradable polymers allows for sustained drug release, improving patient compliance and treatment outcomes.

Nanoparticle Delivery

Utilizing nanoparticles for the delivery of this compound can enhance its bioavailability and target specificity. This method is particularly useful in cancer therapy, where targeted delivery to tumor sites can significantly reduce systemic toxicity.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of pyridazine derivatives were synthesized, including this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that the compound exhibited potent activity against breast cancer cells, with an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

A research team investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results demonstrated that administration of the compound led to improved cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Comparison with Similar Compounds

Key Observations :

- Styryl and benzyl substituents (e.g., in corrosion inhibitors) prioritize lipophilicity for surface adsorption, whereas the target compound’s polar groups may favor solubility .

- Triazinyloxy derivatives synthesized via ultrasound methods demonstrate the impact of green chemistry on yield and scalability, suggesting opportunities for optimizing the target compound’s synthesis .

Pharmacological and Functional Comparisons

Analgesic Activity

6-Phenyl-4-benzylidene tetrahydro pyridazinones (e.g., IIIA-IIIC) exhibited significant analgesic activity in hot-plate tests, though less potent than aspirin . The target compound’s aminomethyl piperidine group could modulate opioid or serotonin receptors due to its structural similarity to known CNS-active scaffolds, though experimental validation is needed.

Antimicrobial Potential

Pyridazinones fused with benzothiazepine (e.g., 6-(3-phenylbenzo[b][1,4]thiazepin-4-yl) derivatives) showed antibacterial activity comparable to penicillin . The target compound’s piperidine-aminomethyl moiety may disrupt bacterial membrane integrity or enzyme function, but its narrower substituent profile (vs. bulky fused rings) might limit broad-spectrum efficacy.

Corrosion Inhibition

Styryl-benzyl pyridazinones (e.g., 3a-3c) demonstrated corrosion inhibition via adsorption on mild steel surfaces . The target compound’s polar groups (carbonyl, amine) likely reduce lipophilicity, making it less suitable for industrial applications but more amenable to aqueous biological environments.

Physicochemical Properties

- pKa and Solubility: 6-(tert-Butyl)pyridazin-3(2H)-one has a predicted pKa of ~11.5 . The target compound’s aminomethyl group (pKa ~9–10 for aliphatic amines) may enhance water solubility, while the piperidine ring contributes to moderate lipophilicity (clogP ~1–2).

Preparation Methods

Synthetic Route Overview

The synthesis of 6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one generally involves the following key steps:

- Preparation of the pyridazin-3(2H)-one core or its derivatives.

- Activation of the carboxylic acid functional group on the pyridazinone precursor.

- Coupling of the activated acid with 4-(aminomethyl)piperidine to form the amide linkage.

This approach is consistent with standard amide bond formation protocols in medicinal chemistry.

Detailed Preparation Methodology

Amide Bond Formation via Carbodiimide Coupling

The most direct and widely used method to prepare the target compound is through amide bond formation between a carboxylic acid derivative of pyridazin-3(2H)-one and 4-(aminomethyl)piperidine.

Activation of Carboxylic Acid: The carboxylic acid group on the pyridazinone intermediate is activated using carbodiimide coupling agents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). This activation is often performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) to improve coupling efficiency and reduce side reactions.

Coupling Conditions: The activated acid is reacted with 4-(aminomethyl)piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). A base such as diisopropylethylamine (DIPEA) is added to neutralize the generated acid and promote the coupling reaction.

Reaction Parameters: The reaction is typically carried out at room temperature for several hours (e.g., 2–18 hours), ensuring complete conversion to the amide product.

Workup: After completion, the reaction mixture is quenched with water, and the product is isolated by filtration or extraction, followed by purification via chromatography or recrystallization.

This method is supported by patent EP2394998A1, which describes similar amide bond formation protocols for pyridazinone derivatives with various amines, including piperidine derivatives.

Copper-Catalyzed Amination

Copper-catalyzed amination may be utilized for introducing the aminomethylpiperidine moiety onto halogenated pyridazinone precursors.

Catalysts and Ligands: Copper(I) iodide is used as the catalyst, with diamine ligands such as N,N'-dimethylethylenediamine to facilitate the reaction.

Bases and Solvents: Inorganic bases like potassium phosphate or potassium carbonate are employed in solvents such as dioxane or dimethylformamide.

Conditions: Reactions are typically performed at elevated temperatures (up to 90°C) under inert atmosphere or neat conditions.

This method allows the direct formation of the C-N bond between the piperidine amine and the pyridazinone ring system.

Reaction Data and Yields

These yields are indicative and may vary depending on substrate purity and reaction scale.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Application | Yield Range (%) |

|---|---|---|---|---|

| Amide Bond Formation | EDC·HCl, HOBt, DIPEA, DMF | RT, 2–18 h | Coupling pyridazinone acid with 4-(aminomethyl)piperidine | 70–80 |

| Suzuki-Miyaura Coupling | Pd catalyst, K2CO3, dioxane/water | 80–100°C, inert atmosphere | Preparation of pyridazinone intermediates | 60–90 |

| Copper-Catalyzed Amination | CuI, diamine ligand, K3PO4, dioxane | 90°C, inert atmosphere | Direct amination of halogenated pyridazinones | 50–75 |

Q & A

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.